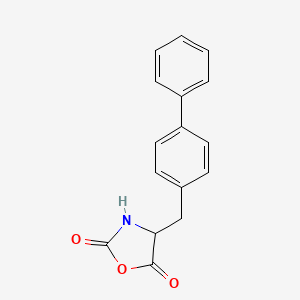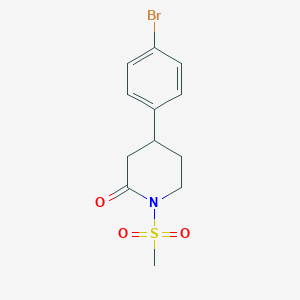
N-DMTr-N2-isobutyryl-morpholino-G-5'-O-phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is a synthetic molecule designed for use in the synthesis of oligonucleotides. It is a phosphorite monomer that has been modified to include methylenemorpholine rings linked through phosphorodiamidate groups instead of phosphates . This compound is primarily used in scientific research and is not intended for personal use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite involves the modification of natural nucleic acid structures. The methylenemorpholine rings are linked through phosphorodiamidate groups instead of the traditional phosphates . The specific reaction conditions and reagents used in the synthesis are proprietary and typically involve multiple steps of protection, deprotection, and coupling reactions.
Industrial Production Methods
Industrial production of N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is carried out under controlled conditions to ensure high purity and yield. The compound is produced in reagent grade for research purposes and is shipped under ambient temperature conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Coupling Reactions: Used in the synthesis of oligonucleotides.
Deprotection Reactions: Removal of protective groups to reveal the active sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Protective Groups: Such as dimethoxytrityl (DMTr) for protecting hydroxyl groups.
Coupling Agents: For facilitating the formation of phosphorodiamidate linkages.
Deprotecting Agents: For removing protective groups under mild conditions.
Major Products Formed
The major products formed from these reactions are oligonucleotides with modified backbones, which are used in various research applications .
Wissenschaftliche Forschungsanwendungen
N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is widely used in scientific research, particularly in the fields of:
Chemistry: For the synthesis of modified oligonucleotides.
Biology: In the study of nucleic acid interactions and functions.
Medicine: For the development of therapeutic oligonucleotides.
Industry: In the production of research-grade oligonucleotides for various applications
Wirkmechanismus
The mechanism of action of N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite involves its incorporation into oligonucleotides, where it forms stable phosphorodiamidate linkages. These modified oligonucleotides exhibit enhanced stability and resistance to enzymatic degradation, making them valuable tools in research and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite: Another phosphorite monomer used in oligonucleotide synthesis.
5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite: A nucleoside analog for incorporating 2-fluoro-modified ribose-G nucleobases within oligonucleotides.
Uniqueness
N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is unique due to its methylenemorpholine rings linked through phosphorodiamidate groups, which provide enhanced stability and resistance to degradation compared to traditional phosphates .
Eigenschaften
Molekularformel |
C44H55N8O7P |
|---|---|
Molekulargewicht |
838.9 g/mol |
IUPAC-Name |
N-[9-[(2R,6S)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C44H55N8O7P/c1-29(2)41(53)48-43-47-40-39(42(54)49-43)46-28-51(40)38-26-50(25-37(59-38)27-58-60(57-24-12-23-45)52(30(3)4)31(5)6)44(32-13-10-9-11-14-32,33-15-19-35(55-7)20-16-33)34-17-21-36(56-8)22-18-34/h9-11,13-22,28-31,37-38H,12,24-27H2,1-8H3,(H2,47,48,49,53,54)/t37-,38+,60?/m0/s1 |
InChI-Schlüssel |
CBSDAAFHYGGDJZ-VMZRNFFESA-N |
Isomerische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CN(C[C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Kanonische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CN(CC(O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


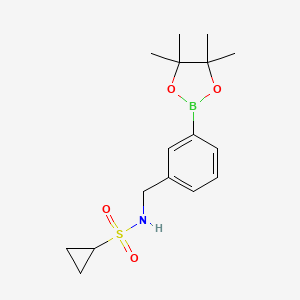
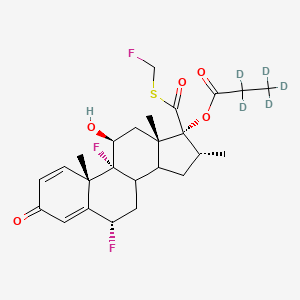

![2-[3-(3-Fluorophenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721860.png)

![1-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13721867.png)

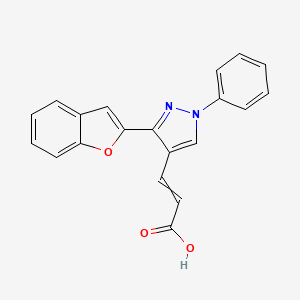
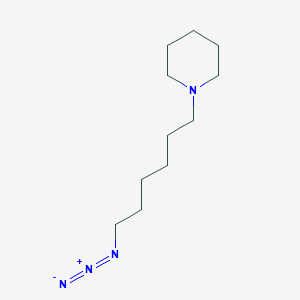

![2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B13721895.png)
